![molecular formula C13H12FN3OS B2899361 N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021091-34-8](/img/structure/B2899361.png)
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide, also known as FPA-124, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. FPA-124 is a pyridazine-based compound that has been shown to modulate the immune system and has potential as an anti-inflammatory and anti-tumor agent.
Mecanismo De Acción
Target of Action
The primary target of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and is responsible for the breakdown of complex carbohydrates into simple sugars, which can then be absorbed into the bloodstream .
Mode of Action
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . This inhibition delays the breakdown and absorption of carbohydrates, thereby reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
The inhibition of α-glucosidase by N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates into simple sugars, this compound slows down glucose absorption and reduces postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide leads to a decrease in postprandial hyperglycemia . This can be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is its specificity for the CD40-CD40L pathway, which allows for targeted modulation of the immune system. However, one limitation of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide. One area of research could be the development of more water-soluble derivatives of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide to improve its bioavailability and ease of use in experiments. Another area of research could be the exploration of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide as a potential therapy for other autoimmune diseases and cancer types. Additionally, the mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide could be further elucidated to better understand its effects on the immune system.
Métodos De Síntesis
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluorobenzyl bromide with 2-mercaptopyridazine to form the intermediate compound 2-(2-fluorobenzylthio)pyridazine. This intermediate is then reacted with N-(2-chloroacetyl)acetamide to form the final product, N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory effects in models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide has also been shown to have anti-tumor effects in various cancer models, including breast cancer and melanoma.
Propiedades
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSZSDBORVELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.